molecular formula C17H26Cl2N2O B14693876 m-(Bis(2-chloroethyl)amino)-N,N-diisopropylbenzamide CAS No. 24830-47-5

m-(Bis(2-chloroethyl)amino)-N,N-diisopropylbenzamide

Cat. No.: B14693876
CAS No.: 24830-47-5
M. Wt: 345.3 g/mol
InChI Key: XKPKOXYZUGGBCT-UHFFFAOYSA-N
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Description

m-(Bis(2-chloroethyl)amino)-N,N-diisopropylbenzamide is a compound known for its potential applications in medicinal chemistry, particularly as an anticancer agent. This compound belongs to the class of nitrogen mustards, which are known for their alkylating properties. These properties make them effective in interfering with DNA replication in rapidly dividing cells, such as cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-(Bis(2-chloroethyl)amino)-N,N-diisopropylbenzamide typically involves the reaction of m-aminobenzamide with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the bis(2-chloroethyl)amino group . The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

m-(Bis(2-chloroethyl)amino)-N,N-diisopropylbenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, which may have different biological activities .

Mechanism of Action

The mechanism of action of m-(Bis(2-chloroethyl)amino)-N,N-diisopropylbenzamide involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms highly reactive aziridinium ions, which can alkylate the N7 position of guanine in DNA. This leads to the formation of interstrand cross-links, disrupting DNA synthesis and transcription, ultimately resulting in cell death . The compound targets rapidly dividing cells, making it effective against cancer cells .

Properties

CAS No.

24830-47-5

Molecular Formula

C17H26Cl2N2O

Molecular Weight

345.3 g/mol

IUPAC Name

3-[bis(2-chloroethyl)amino]-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C17H26Cl2N2O/c1-13(2)21(14(3)4)17(22)15-6-5-7-16(12-15)20(10-8-18)11-9-19/h5-7,12-14H,8-11H2,1-4H3

InChI Key

XKPKOXYZUGGBCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)N(CCCl)CCCl

Origin of Product

United States

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